4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
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Overview
Description
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is further modified with a 2-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the oxadiazole ring with a 2-methylcyclopropyl halide.
Attachment of the piperidine ring: The final step involves the nucleophilic substitution of the oxadiazole intermediate with piperidine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the piperidine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Uniqueness
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is unique due to the combination of the 1,2,4-oxadiazole ring and the piperidine moiety, along with the 2-methylcyclopropyl group. This unique structure may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-methylcyclopropyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-8-6-10(8)12-14-11(16-15-12)7-9-2-4-13-5-3-9;/h8-10,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZHWLAKTZKFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NOC(=N2)CC3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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